molecular formula C19H21FN2O4S B2746044 4-fluoro-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 954095-50-2

4-fluoro-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No.: B2746044
CAS No.: 954095-50-2
M. Wt: 392.45
InChI Key: IZNYLTIDKXDFKK-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide (CAS 954095-50-2) is a synthetic sulfonamide-based compound of significant interest in pharmaceutical and medicinal chemistry research. This chemical serves as a valuable building block for the design and synthesis of novel bioactive molecules. Its structure incorporates multiple functional groups, including a sulfonamide and a morpholino derivative, which are commonly found in compounds with diverse biological activities. Benzenesulfonamide derivatives are recognized as privileged scaffolds in drug discovery. Research indicates that incorporating a fluorine atom, as in the 4-fluoro-2-methylbenzene moiety of this compound, is a established strategy to favorably influence a molecule's pharmacokinetic properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets . Furthermore, sulfonamide-containing compounds have been extensively investigated and shown to possess a range of pharmacological activities, including carbonic anhydrase inhibition, which is a mechanism being explored for the management of neuropathic pain . The specific structural features of this compound make it a promising intermediate for researchers developing new therapeutic agents, particularly in the areas of antivirals and central nervous system (CNS) modulators . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-fluoro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-14-11-16(20)7-8-18(14)27(24,25)21-12-19(23)22-9-10-26-17(13-22)15-5-3-2-4-6-15/h2-8,11,17,21H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNYLTIDKXDFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzenesulfonyl chloride and 2-phenylmorpholine.

    Formation of Intermediate: The sulfonyl chloride reacts with 2-phenylmorpholine in the presence of a base such as triethylamine to form an intermediate sulfonamide.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the oxo group, resulting in the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, along with waste management, are crucial aspects of industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using a strong base or a nucleophilic catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-fluoro-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound can be studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies. The sulfonamide group is known for its ability to mimic natural substrates of certain enzymes, making it a valuable tool in biochemical research.

Medicine

In medicine, sulfonamides are well-known for their antibacterial properties. This compound could be investigated for its efficacy against various bacterial strains, particularly those resistant to traditional antibiotics. Additionally, its potential as an anti-inflammatory or anticancer agent could be explored.

Industry

Industrially, this compound can be used in the synthesis of dyes, agrochemicals, and other functional materials. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide likely involves the inhibition of enzyme activity. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria. By competing with PABA, the compound can inhibit the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity Reference
4-Fluoro-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide (Target) C₂₀H₂₂FN₂O₄S ~433.5 Fluoro-sulfonamide, 2-phenylmorpholine Hypothesized antiviral N/A
B7: 4-Fluoro-2-methyl-N-[3-(3-morpholinosulfonylanilino)quinoxalin-2-yl]benzenesulfonamide C₂₆H₂₅FN₄O₅S₂ 564.6 Fluoro-sulfonamide, morpholinosulfonyl PRRSV inhibition (IC₅₀: 5.2 μM)
N-(4-methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide C₂₇H₃₂N₃O₃S₂ 495.7 Methylthio-sulfonamide, piperazine Not reported
4-Fluoro-N-(2-nitroso-2-oxoethyl)benzenesulfonamide C₈H₇FN₂O₄S 254.2 Fluoro-sulfonamide, nitroso-oxoethyl Not reported
Key Observations:
  • Morpholine vs. Piperazine Rings: The target compound’s 2-phenylmorpholine group differs from piperazine in , which has a six-membered ring with two nitrogen atoms.
  • Fluorine Substitution : The para-fluoro group in the target compound and B7 likely improves metabolic stability and binding affinity, a trend observed in fluorinated sulfonamides .
  • 2-Oxoethyl Linker : This moiety is shared with compounds in and , suggesting its role in conformational flexibility and interaction with enzymatic active sites.

Physicochemical Properties

  • Solubility : The morpholine ring may improve water solubility compared to purely aromatic analogs (e.g., ’s piperazine derivative) .
  • LogP : Estimated logP ~3.5 (similar to B7’s 4.6), indicating moderate lipophilicity suitable for membrane penetration .

Biological Activity

4-Fluoro-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class, which is known for its diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound's unique structure, featuring a fluoro group, a methyl group, and a morpholino moiety, positions it as a promising candidate for various therapeutic uses.

Chemical Structure and Properties

The IUPAC name of the compound is 4-fluoro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide. Its molecular formula is C19H21FN2O4SC_{19}H_{21}FN_2O_4S, and it has a molecular weight of 396.45 g/mol. The presence of the fluoro group enhances its reactivity and biological activity.

The mechanism of action for this compound primarily involves the inhibition of bacterial enzyme activity. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria. By competing with PABA, the compound inhibits folic acid synthesis, which is crucial for bacterial growth and replication.

Antibacterial Properties

Sulfonamides have been historically recognized for their antibacterial properties. The specific compound under investigation may exhibit efficacy against various bacterial strains, particularly those resistant to traditional antibiotics. Preliminary studies suggest that this compound could be effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Recent research indicates that compounds with similar structures to this compound have shown promising anticancer activity. For example, studies on related sulfonamides have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), U-937 (monocytic leukemia), and others. The potential for this compound to induce apoptosis in cancer cells warrants further investigation.

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntibacterialE. coliTBD
AnticancerMCF-7 (breast cancer)TBD
AnticancerU-937 (monocytic leukemia)TBD
Enzyme InhibitionDihydropteroate synthaseTBD

Note: TBD indicates that specific values are yet to be determined through ongoing research.

Research Insights

  • Antibacterial Efficacy : A study focused on sulfonamide derivatives indicated that modifications to the structure can significantly enhance antibacterial activity against resistant strains. The fluoro and morpholino groups are suggested to play critical roles in this enhancement.
  • Cytotoxicity Studies : In vitro assays have shown that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may possess similar properties.
  • Mechanistic Studies : Flow cytometry assays have indicated that compounds with structural similarities can induce apoptosis in cancer cells through caspase activation pathways.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 4-fluoro-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide?

The synthesis typically involves:

  • Sulfonamide core formation : Reacting 4-fluoro-2-methylbenzenesulfonyl chloride with a primary amine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond .
  • Morpholine ring incorporation : Coupling the intermediate with 2-phenylmorpholine via nucleophilic substitution or reductive amination, requiring precise pH control (~7–8) and temperatures of 60–80°C .
  • Ketone introduction : Oxidizing a secondary alcohol intermediate (e.g., using pyridinium chlorochromate) to form the 2-oxoethyl group .

Q. Key Optimization Parameters :

StepSolventTemperatureReagentsYield Range
Sulfonamide formationDichloromethane0–25°CTriethylamine70–85%
Morpholine couplingDMF60–80°CK₂CO₃50–65%
OxidationAcetone25–40°CPCC60–75%

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • HPLC : Assess purity (>95% required for biological assays) using a C18 column with UV detection at 254 nm .
  • NMR : Confirm substituent positions (e.g., ¹⁹F NMR for fluorine environment, ¹H/¹³C NMR for morpholine and sulfonamide groups) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 447.15) .

Advanced Research Questions

Q. How can conflicting solubility data in different solvents be resolved during formulation studies?

Conflicts often arise from polymorphic forms or solvent polarity mismatches. Strategies include:

  • Solvent screening : Test solubility in DMSO (high polarity) vs. ethyl acetate (moderate polarity) to identify optimal formulation conditions .
  • Polymorph characterization : Use X-ray crystallography or DSC to detect crystalline vs. amorphous states .
  • Co-solvent systems : Blend PEG-400 with water (e.g., 30:70 ratio) to enhance aqueous solubility without precipitation .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound’s derivatives?

  • Functional group variation : Synthesize analogs by replacing the 4-fluoro or 2-methyl groups with halogens (e.g., Cl, Br) or methyl analogs. Assess bioactivity via IC₅₀ assays .
  • Computational docking : Use AutoDock Vina to predict binding affinities for target enzymes (e.g., cyclooxygenase-2) based on morpholine and sulfonamide interactions .
  • Pharmacophore mapping : Identify critical motifs (e.g., sulfonamide’s H-bond donors) using Schrödinger’s Phase .

Q. How can low yields in the final coupling step be troubleshooted?

Common issues and solutions:

  • Steric hindrance : Replace bulky solvents (e.g., DMF) with THF to improve reagent mobility .
  • Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Buchwald-Hartwig amination .
  • Stoichiometry adjustment : Increase amine:electrophile ratio to 1.5:1 to drive reaction completion .

Q. What experimental designs are suitable for optimizing reaction conditions at scale?

  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent, catalyst loading) and identify interactions .
  • Flow chemistry : Use continuous-flow reactors for exothermic steps (e.g., oxidation) to improve heat dissipation and scalability .
  • In-line analytics : Implement FTIR or UV probes for real-time monitoring of intermediate formation .

Q. How can molecular interactions with biological targets be validated experimentally?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for target proteins (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring protein thermal stability shifts .

Q. How should researchers address discrepancies in biological activity across assay platforms?

  • Assay standardization : Validate using positive controls (e.g., known enzyme inhibitors) across platforms .
  • Orthogonal assays : Compare enzymatic inhibition (e.g., fluorometric) with cell-based viability (MTT) to rule out false positives .
  • Metabolic stability testing : Use liver microsomes to assess if compound degradation explains activity loss in cell-based models .

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